molecular formula C7H3ClF2O B159727 3,5-Difluorobenzoyl chloride CAS No. 129714-97-2

3,5-Difluorobenzoyl chloride

Cat. No. B159727
Key on ui cas rn: 129714-97-2
M. Wt: 176.55 g/mol
InChI Key: OYZWEOORLJBPMA-UHFFFAOYSA-N
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Patent
US08629137B2

Procedure details

1.63 g (10.00 mmol) 3,5-difluoro-benzoic acid were mixed with 20 mL thionyl chloride and boiled for 2 h. The reaction mixture was evaporated to dryness and coevaporated twice with toluene. The residue was reacted further as the crude product.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([F:11])[CH:10]=1)[C:5](O)=[O:6].S(Cl)([Cl:14])=O>>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([F:11])[CH:10]=1)[C:5]([Cl:14])=[O:6]

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=C(C1)F
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was reacted further as the crude product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC=1C=C(C(=O)Cl)C=C(C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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